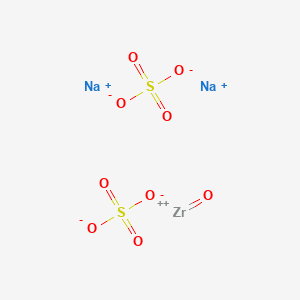![molecular formula C19H17N5O2S B14126431 N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethylbenzenesulfonamide CAS No. 1170829-06-7](/img/structure/B14126431.png)
N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethylbenzenesulfonamide is an organic compound belonging to the class of phenylpyridazines These compounds are characterized by a pyridazine ring substituted by a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethylbenzenesulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenylhydrazine derivative with a suitable diketone to form the triazolopyridazine core. This intermediate is then reacted with an appropriate sulfonyl chloride to introduce the benzenesulfonamide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as an anxiolytic or antiepileptic agent.
Mecanismo De Acción
The mechanism of action of N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethylbenzenesulfonamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors. For example, it may inhibit enzymes involved in neurotransmitter regulation, leading to its potential use as an anxiolytic or antiepileptic agent .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-[3-(6-Phenyl[1,2,4]triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide: This compound shares a similar triazolopyridazine core but differs in its functional groups.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another compound with a triazole ring fused to a different heterocyclic system.
Uniqueness
N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethylbenzenesulfonamide is unique due to its specific combination of a triazolopyridazine core with a benzenesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
1170829-06-7 |
|---|---|
Fórmula molecular |
C19H17N5O2S |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
2-ethyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H17N5O2S/c1-2-14-5-3-4-6-18(14)27(25,26)23-16-9-7-15(8-10-16)17-11-12-19-21-20-13-24(19)22-17/h3-13,23H,2H2,1H3 |
Clave InChI |
QQDOVMVEVYWPON-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B14126354.png)

![2-Cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B14126366.png)





![2-(3,4-dichlorophenoxy)-N,N-bis[2-(3,4-dichlorophenoxy)ethyl]ethanamine](/img/structure/B14126400.png)
![1-{4-[(4-Methoxybenzyl)oxy]phenyl}methanamine](/img/structure/B14126414.png)



![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126427.png)
